
2,2,2-Trifluoroethyl radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 2,2,2-Trifluoroethyl radical is a highly reactive chemical species with the molecular formula C₂H₂F₃. It is characterized by the presence of three fluorine atoms attached to the same carbon atom, making it a trifluoromethyl group. This radical is of significant interest in organic chemistry due to its unique electronic properties and its ability to participate in various chemical reactions .
Preparation Methods
The synthesis of the 2,2,2-Trifluoroethyl radical can be achieved through several methods. One common approach involves the use of trifluoroethyl iodide as a precursor. The radical can be generated by the homolytic cleavage of the C-I bond under photochemical or thermal conditions. Another method involves the use of trifluoroethyl bromide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Industrial production of the this compound often involves the use of continuous flow reactors to ensure a steady supply of the radical for various applications. The reaction conditions typically include elevated temperatures and the presence of radical initiators to facilitate the generation of the radical .
Chemical Reactions Analysis
The 2,2,2-Trifluoroethyl radical is known to undergo a variety of chemical reactions, including:
Oxidation: The radical can be oxidized to form trifluoroacetic acid under specific conditions.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in an organic molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include trifluoroacetic acid, trifluoroethanol, and various trifluoroethyl-substituted organic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism by which the 2,2,2-Trifluoroethyl radical exerts its effects involves the formation of covalent bonds with target molecules. The radical can abstract hydrogen atoms from organic substrates, leading to the formation of new carbon-fluorine bonds. This process is facilitated by the high reactivity of the radical and its ability to stabilize the transition state through the electron-withdrawing effects of the fluorine atoms .
Comparison with Similar Compounds
The 2,2,2-Trifluoroethyl radical can be compared with other similar compounds such as the trifluoromethyl radical (CF₃) and the trifluoromethoxy radical (CF₃O). While all these radicals contain fluorine atoms, the this compound is unique in its ability to form stable carbon-fluorine bonds with a wide range of organic substrates. This makes it particularly valuable in the synthesis of fluorinated compounds with diverse applications .
Similar compounds include:
- Trifluoromethyl radical (CF₃)
- Trifluoromethoxy radical (CF₃O)
- Trifluoromethylthio radical (CF₃S)
Each of these radicals has its own unique reactivity and applications, but the this compound stands out due to its versatility and stability in various chemical reactions .
Properties
CAS No. |
3248-58-6 |
|---|---|
Molecular Formula |
C2H2F3 |
Molecular Weight |
83.03 g/mol |
InChI |
InChI=1S/C2H2F3/c1-2(3,4)5/h1H2 |
InChI Key |
COLOHWPRNRVWPI-UHFFFAOYSA-N |
Canonical SMILES |
[CH2]C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


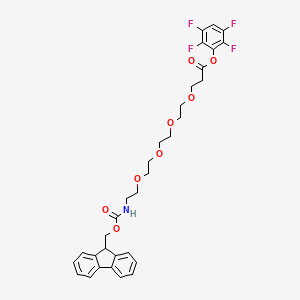
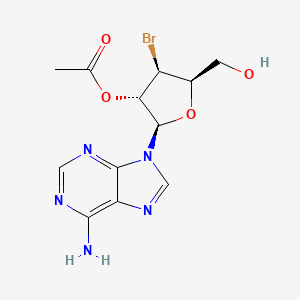
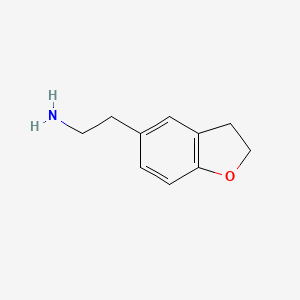
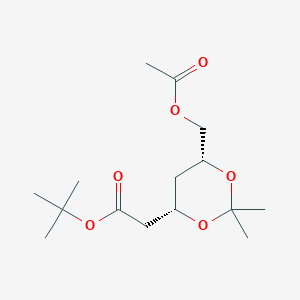


![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
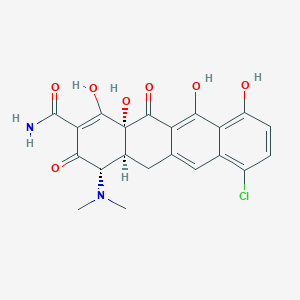

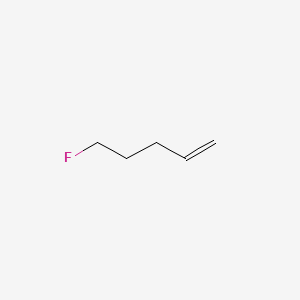
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
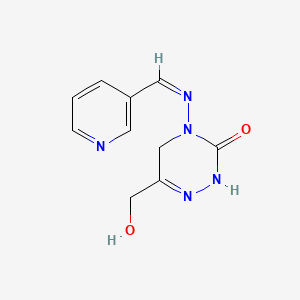
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
